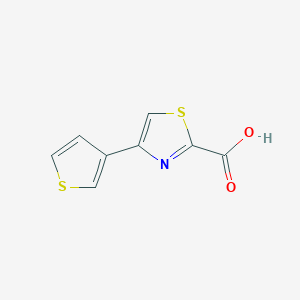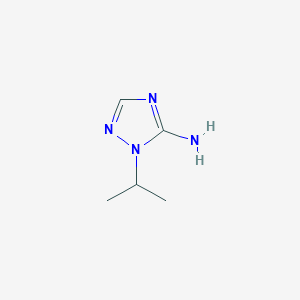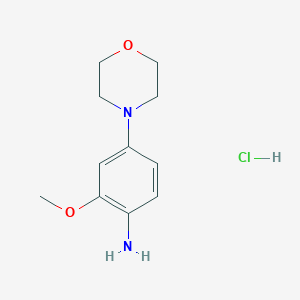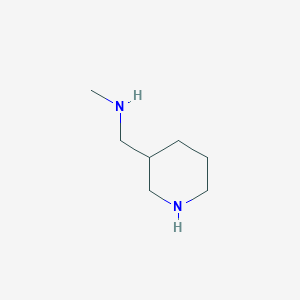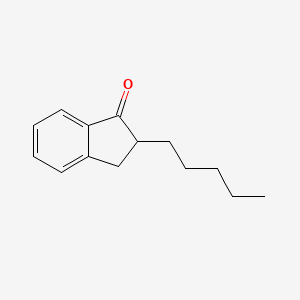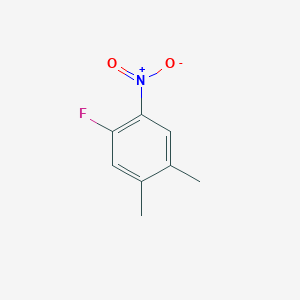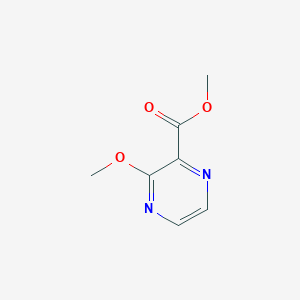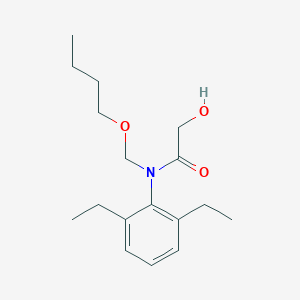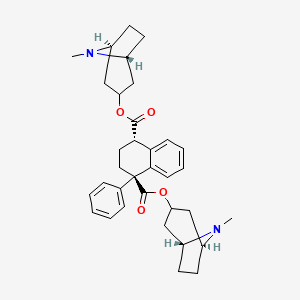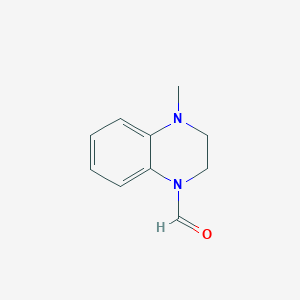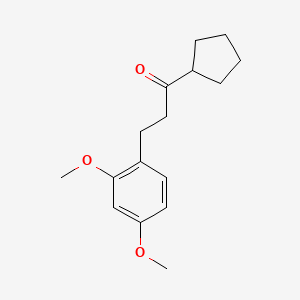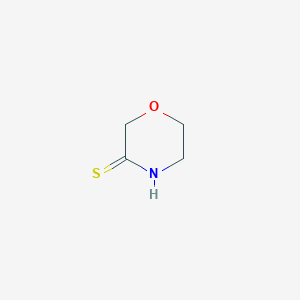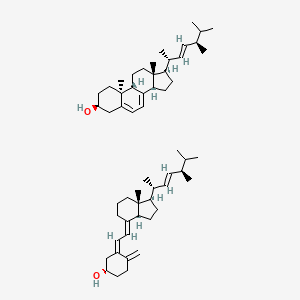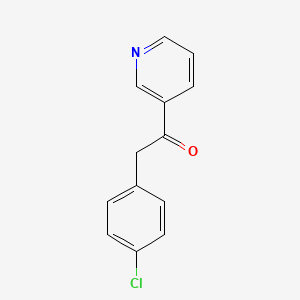
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone, also known as CPE, is a synthetic compound that has been widely used in scientific research. CPE belongs to the class of aryl ketones, and it has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is not fully understood, but it has been shown to interact with multiple targets in the body. One of the main targets of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a type of inflammatory mediator. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been shown to inhibit the activity of COX, leading to a decrease in prostaglandin production and a reduction in inflammation. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has also been shown to interact with other targets in the body, including ion channels and receptors, which may contribute to its analgesic and anti-cancer effects.
Effets Biochimiques Et Physiologiques
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been shown to exhibit a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been shown to have anti-cancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, the full extent of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone's biochemical and physiological effects is not yet fully understood, and further research is needed to elucidate its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone in lab experiments is its versatility. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone can be used as a reagent in the synthesis of other compounds, making it a valuable tool in organic chemistry research. Additionally, 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been shown to exhibit a variety of biological activities, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and cancer. However, there are also limitations to using 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone in lab experiments. For example, 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is a synthetic compound, and its effects may not fully mimic those of natural compounds. Additionally, the mechanism of action of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone. One area of research could focus on elucidating the mechanism of action of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone, including its interactions with specific targets in the body. Another area of research could focus on the development of new drugs based on the structure of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone, with the goal of improving its efficacy and reducing its side effects. Additionally, further research could explore the potential use of 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone is a promising compound with many potential applications in scientific research, and further research is needed to fully understand its biological activities and potential therapeutic uses.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone has been used as a reagent in the synthesis of other compounds, making it a valuable tool in organic chemistry research.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWQKBBKMMNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618468 | |
| Record name | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone | |
CAS RN |
31251-54-4 | |
| Record name | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



